[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] acetate
Overview
Description
[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] acetate is a complex organic compound with a highly intricate structure
Preparation Methods
The synthesis of [(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] acetate involves multiple steps, including the formation of the oxan-3-yl acetate ring and the attachment of the dimethylamino and hexamethyl groups. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] acetate involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] acetate can be compared with other similar compounds, such as:
- This compound
- This compound
These compounds share similar structural features but may differ in their specific functional groups or stereochemistry, leading to variations in their chemical and biological properties.
Biological Activity
The compound [(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] acetate is a complex organic molecule with significant biological activity. This article reviews its chemical properties and biological effects based on diverse sources of scientific literature.
The molecular formula of the compound is with a molar mass of approximately 719.9 g/mol. The compound has a predicted density of 1.23 g/cm³ and a melting point range of 121-125 °C. It is classified as an irritant with specific risk codes indicating potential irritation to eyes and skin .
Property | Value |
---|---|
Molecular Formula | C36H65NO13 |
Molar Mass | 719.9 g/mol |
Density | 1.23 ± 0.1 g/cm³ |
Melting Point | 121-125 °C |
pKa | 13.09 ± 0.70 |
Hazard Symbols | Xi - Irritant |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. For instance, a study highlighted its effectiveness against various bacterial strains by targeting the type III secretion system (T3SS), which is crucial for bacterial virulence . The compound was shown to suppress Salmonella infection in vivo without affecting its growth in vitro, suggesting a selective inhibition mechanism that could be leveraged for therapeutic applications.
Cytotoxicity and Safety Profile
In terms of cytotoxicity, the compound has been evaluated for its safety in animal models. It demonstrated low toxicity levels in mice and rats and did not induce chromosomal aberrations in bone marrow cells . These findings are critical for assessing its potential use in clinical settings.
Pharmacokinetics
Pharmacokinetic studies reveal that the compound rapidly disappears from systemic circulation while being distributed effectively across various organs. This rapid clearance may enhance its therapeutic profile by minimizing prolonged exposure and potential side effects .
Case Study 1: Efficacy Against Bacterial Infections
In a controlled study involving infected mice, administration of the compound resulted in a significant reduction in bacterial load compared to untreated controls. The mechanism was linked to its inhibitory action on T3SS, making it a candidate for further development as an antibacterial agent .
Case Study 2: Safety Evaluation
A comprehensive safety evaluation involved administering varying doses of the compound to laboratory animals over an extended period. Results indicated no significant adverse effects or behavioral changes in subjects, reinforcing its potential as a safe therapeutic option .
Properties
IUPAC Name |
[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H55NO10/c1-13-24-31(8,38)15-17(2)25(35)18(3)16-32(9,39-12)28(20(5)26(36)21(6)29(37)42-24)43-30-27(41-22(7)34)23(33(10)11)14-19(4)40-30/h15,18-21,23-24,26-28,30,36,38H,13-14,16H2,1-12H3/b17-15+/t18-,19-,20+,21-,23+,24-,26+,27-,28-,30+,31+,32+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCZZHVKCDIHRC-CIPLOGNZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)OC(=O)C)(C)OC)C)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@](/C=C(/C(=O)[C@@H](C[C@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)OC(=O)C)(C)OC)C)\C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H55NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747578 | |
Record name | (2S,3R,4S,6R)-4-(Dimethylamino)-2-{[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy}-6-methyloxan-3-yl acetate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198782-60-4 | |
Record name | (2S,3R,4S,6R)-4-(Dimethylamino)-2-{[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy}-6-methyloxan-3-yl acetate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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